- Pyridazino- and pyrazolo[1,2-a]-1,2,5-triazepines, Polish Journal of Chemistry, 1983, 56, 1131-8

Cas no 89990-54-5 (pyrazolidine;dihydrochloride)

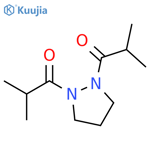

pyrazolidine;dihydrochloride structure

Produktname:pyrazolidine;dihydrochloride

pyrazolidine;dihydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Pyrazolidine dihydrochloride

- Pyrazolidine, dihydrochloride (9CI)

- pyrazolidine;dihydrochloride

- EN300-223553

- AC-31755

- DTXSID90487442

- Pyrazolidinedihydrochloride

- SCHEMBL221541

- pyrazolidine-bishydrochloride

- DA-18240

- PYRAZOLIDINE 2HCL

- DS-4444

- AKOS016007708

- Pyrazolidine, dihydrochloride

- 89990-54-5

- SY028303

- MFCD16620353

- LUXXPABUPDCSHU-UHFFFAOYSA-N

- A1-00393

- CS-0210819

-

- MDL: MFCD16620353

- Inchi: 1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H

- InChI-Schlüssel: VEXUHGJGWQFFTB-UHFFFAOYSA-N

- Lächelt: Cl.N1CCCN1

Berechnete Eigenschaften

- Genaue Masse: 144.0221037g/mol

- Monoisotopenmasse: 144.0221037g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 0

- Komplexität: 24.1

- Anzahl kovalent gebundener Einheiten: 3

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 24.1Ų

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: No data available

- Schmelzpunkt: No data available

- Siedepunkt: No data available

- Flammpunkt: No data available

- Dampfdruck: No data available

pyrazolidine;dihydrochloride Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Sicherheitshinweise: H315 (100%) H319 (100%) H335 (100%)

- Lagerzustand:Inert atmosphere,2-8°C

pyrazolidine;dihydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K10192-1g |

Pyrazolidine, hydrochloride (1:2) |

89990-54-5 | 95%+ | 1g |

$200 | 2024-05-24 | |

| eNovation Chemicals LLC | K10192-5g |

Pyrazolidine, hydrochloride (1:2) |

89990-54-5 | 95%+ | 5g |

$380 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0540S-50mg |

Pyrazolidine dihydrochloride |

89990-54-5 | 97% | 50mg |

¥743.23 | 2025-01-20 | |

| Enamine | EN300-223553-0.05g |

pyrazolidine dihydrochloride |

89990-54-5 | 95% | 0.05g |

$48.0 | 2024-06-20 | |

| Enamine | EN300-223553-0.1g |

pyrazolidine dihydrochloride |

89990-54-5 | 95% | 0.1g |

$71.0 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1231077-1G |

pyrazolidine;dihydrochloride |

89990-54-5 | 97% | 1g |

$150 | 2024-07-21 | |

| TRC | P841003-250mg |

Pyrazolidine dihydrochloride |

89990-54-5 | 250mg |

$ 365.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D624899-1g |

Pyrazolidine dihydrochloride |

89990-54-5 | 95% | 1g |

$480 | 2024-06-05 | |

| Chemenu | CM128449-1g |

pyrazolidine dihydrochloride |

89990-54-5 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM128449-1g |

pyrazolidine dihydrochloride |

89990-54-5 | 95% | 1g |

$337 | 2021-08-05 |

pyrazolidine;dihydrochloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

Referenz

- Biginelli reactions catalyzed by hydrazine type organocatalyst, Tetrahedron Letters, 2008, 49(20), 3238-3241

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

Referenz

- Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1337-1340

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

Referenz

- Development of cyclic hydrazine and hydrazide type organocatalyst-mechanistic aspects of cyclic hydrazine/hydrazide-catalyzed Diels-Alder reactions, Heterocycles, 2009, 79, 851-863

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 12 h, rt

Referenz

- Synthesis, biological evaluation and structural determination of β-aminoacyl-containing cyclic hydrazine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(9), 2622-2628

pyrazolidine;dihydrochloride Raw materials

pyrazolidine;dihydrochloride Preparation Products

pyrazolidine;dihydrochloride Verwandte Literatur

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

89990-54-5 (pyrazolidine;dihydrochloride) Verwandte Produkte

- 504-70-1(Pyrazolidine)

- 2172511-12-3(4-(2-aminophenyl)-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid)

- 1447608-00-5(Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate)

- 2138151-14-9(2-Propynoic acid, 3-(2-methyl-1H-imidazol-5-yl)-, methyl ester)

- 2416219-01-5(methyl (2R)-2-cyclobutyl-2-hydroxyacetate)

- 69912-79-4(Molecular Sieves 5A 1/8)

- 1697101-92-0(tert-butyl N-2-(benzyloxy)-3-iodo-2-methylpropylcarbamate)

- 1353985-10-0(N-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide)

- 1782892-92-5(6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxylic acid)

- 2171908-25-9(methyl 1-(4-hydroxypiperidin-4-yl)-3-methoxycyclobutane-1-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89990-54-5)pyrazolidine;dihydrochloride

Reinheit:99%

Menge:1g

Preis ($):164.0